

Application Notes: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 for Flow Cytometry

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Compound of Interest

Compound Name: Sulfo-Bis-(N,N'-carboxylic acid)-
Cy5

Cat. No.: B13423929

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** is a highly water-soluble, far-red fluorescent dye ideal for biological applications.^{[1][2]} As a member of the cyanine dye family, its spectral properties lie in the far-red region of the spectrum, which is a significant advantage for flow cytometry as it minimizes interference from cellular autofluorescence, thereby improving the signal-to-noise ratio.^{[3][4][5]} The presence of sulfonate (Sulfo) groups enhances its hydrophilicity, allowing for direct use in aqueous buffers without organic co-solvents, which is beneficial for labeling sensitive proteins like antibodies.^{[6][7][8]}

This document provides detailed protocols for the use of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** in flow cytometry. It is important to note that this form of the dye contains unactivated carboxylic acid groups.^[1] For conjugation to primary amines on proteins, such as antibodies, these groups must first be chemically activated to a reactive ester, typically a succinimidyl ester (NHS ester). The following protocols cover the activation of the dye, conjugation to antibodies, and subsequent application in cell staining for flow cytometric analysis.

Properties and Performance

Sulfo-Cy5 is a bright and photostable dye, making it a robust choice for various fluorescence-based assays, including flow cytometry.^{[2][7]} Its key spectral properties are summarized below.

Quantitative Data: Spectral and Physical Properties

Property	Value	Reference
Excitation Maximum (λ_{ex})	~646 nm	[6][9]
Emission Maximum (λ_{em})	~662 nm	[6][9]
Molar Extinction Coefficient (ϵ)	~271,000 $\text{cm}^{-1}\text{M}^{-1}$	[6][9]
Fluorescence Quantum Yield (Φ)	~0.20 - 0.28	[6][9]
Recommended Laser Line	633 nm (HeNe) or 647 nm (Kr-ion)	[3][10]
Water Solubility	High	[6][7]

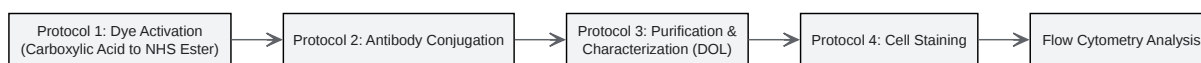
Comparative Data: Sulfo-Cy5 vs. Other Far-Red Fluorochromes

For multicolor flow cytometry, the selection of appropriate fluorochromes is critical. The table below compares Sulfo-Cy5 with another widely used far-red dye.

Feature	Sulfo-Cy5	Alexa Fluor 647	Reference
Excitation Max (nm)	~646-650 nm	~650 nm	[3][6]
Emission Max (nm)	~662-670 nm	~668 nm	[3][6]
Brightness	Bright	Very Bright	[3]
Photostability	Good	Excellent	[3]

Experimental Workflows and Protocols

The overall process for utilizing **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** involves activating the dye, conjugating it to a protein, purifying the conjugate, and finally using it to stain cells for analysis.



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Caption: Overall experimental workflow.

Protocol 1: Activation of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

This protocol describes the conversion of the dye's carboxylic acid groups into amine-reactive N-hydroxysuccinimide (NHS) esters using EDC and Sulfo-NHS.

Materials:

- **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**
- Anhydrous Dimethylsulfoxide (DMSO)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., MES buffer, pH 6.0)
- Reaction tubes (protected from light)

Procedure:

- **Prepare Dye Stock:** Dissolve **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** in anhydrous DMSO to a final concentration of 10 mg/mL.
- **Prepare Activation Reagents:** Immediately before use, dissolve EDC and Sulfo-NHS in the Activation Buffer. A 5- to 10-fold molar excess of EDC and Sulfo-NHS over the dye is recommended.

- Activation Reaction: a. Add the dissolved EDC and Sulfo-NHS to the dye solution. b. Mix well and incubate for 15-30 minutes at room temperature, protected from light.
- Proceed Immediately: The resulting activated Sulfo-Cy5 NHS ester is moisture-sensitive and should be used immediately for antibody conjugation as described in Protocol 2.

Protocol 2: Antibody Conjugation

This protocol details the labeling of an antibody with the activated Sulfo-Cy5 NHS ester.

Materials:

- Activated Sulfo-Cy5 NHS ester (from Protocol 1)
- Antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)
- Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5-9.5)[[11](#)]
- Reaction tubes

Procedure:

- Prepare Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS).[[12](#)] If the buffer contains primary amines like Tris or glycine, the antibody must be dialyzed against PBS.[[3](#)] Adjust the antibody concentration to 2-10 mg/mL.[[3](#)]
- Adjust pH: For efficient labeling, adjust the pH of the antibody solution to 8.5-9.5 by adding Reaction Buffer to a final concentration of 0.1 M.[[11](#)]
- Calculate Dye Amount: Determine the optimal molar ratio of dye to antibody. A starting range of 8:1 to 12:1 (dye:antibody) is recommended for IgG antibodies.[[3](#)]
- Conjugation Reaction: a. Add the calculated volume of activated Sulfo-Cy5 NHS ester to the antibody solution while gently vortexing.[[3](#)] b. Incubate the reaction for 1 hour at room temperature, protected from light, with continuous mixing.[[3](#)][[13](#)]
- Purification: Proceed immediately to Protocol 3 to separate the labeled antibody from the unconjugated dye.

Protocol 3: Purification and Characterization of the Conjugate

Materials:

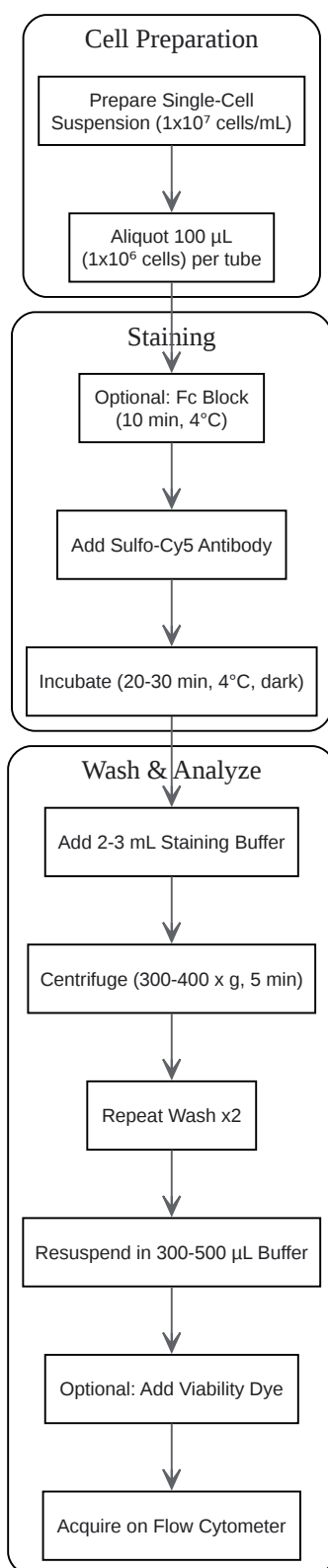
- Conjugation reaction mixture (from Protocol 2)
- Gel filtration column (e.g., Sephadex G-25)[13]
- Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)
- UV-Vis Spectrophotometer

Procedure:

- Purification: a. Equilibrate the gel filtration column with Storage Buffer.[3] b. Load the reaction mixture onto the column.[13] c. Elute the conjugate with Storage Buffer. The first colored fraction contains the labeled antibody.[13]
- Characterization (Degree of Labeling - DOL): a. Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and ~650 nm (A_{650}).[13] b. Calculate the molar concentration of the antibody, correcting for the dye's absorbance at 280 nm.
 - Correction Factor (CF_{280}) for Cy5 ≈ 0.04 [6][14]
 - Corrected $A_{280} = A_{280} - (A_{650} \times CF_{280})$
 - Antibody Conc. (M) = Corrected $A_{280} / \epsilon_{\text{protein}}$ (where ϵ for IgG is $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$) c. Calculate the molar concentration of the dye.
 - Dye Conc. (M) = $A_{650} / \epsilon_{\text{dye}}$ (where ϵ for Sulfo-Cy5 is $\sim 271,000 \text{ M}^{-1}\text{cm}^{-1}$) d. Calculate DOL: $\text{DOL} = \text{Dye Conc. (M)} / \text{Antibody Conc. (M)}$
 - An optimal DOL for most antibodies is between 2 and 10.[13]
- Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.[11]

Protocol 4: Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining cell surface markers on suspended cells using the Sulfo-Cy5 conjugated antibody.



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Caption: Cell surface staining workflow.

Materials:

- Single-cell suspension (e.g., PBMCs, cultured cells)
- Sulfo-Cy5 conjugated antibody (from Protocol 3)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)[3]
- (Optional) Fc block reagent
- (Optional) Viability dye
- FACS tubes

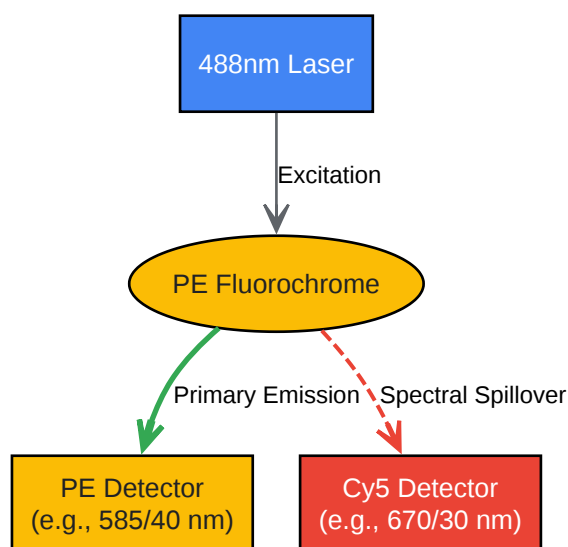
Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Staining Buffer.[3]
- Staining: a. Aliquot 100 μ L of the cell suspension (1×10^6 cells) into FACS tubes.[3] b. (Optional) Add Fc block reagent and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.[15] c. Add the predetermined optimal concentration of the Sulfo-Cy5 conjugated antibody. d. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[3]
- Washing: a. Add 2-3 mL of ice-cold Staining Buffer to each tube.[3] b. Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.[3] c. Repeat the wash step twice.[3]
- Data Acquisition: a. Resuspend the cell pellet in 300-500 μ L of Staining Buffer for analysis.[3] b. (Optional) Add a viability dye just before analysis to exclude dead cells.[3] c. Acquire samples on a flow cytometer equipped with a 633 nm or 647 nm laser.

Data Acquisition and Analysis Considerations

Compensation for Spectral Overlap

When performing multicolor flow cytometry, fluorescence from one fluorochrome may be detected in another's detector, a phenomenon known as spectral overlap or spillover.[16][17] This must be corrected through a process called compensation to ensure accurate data.[17]



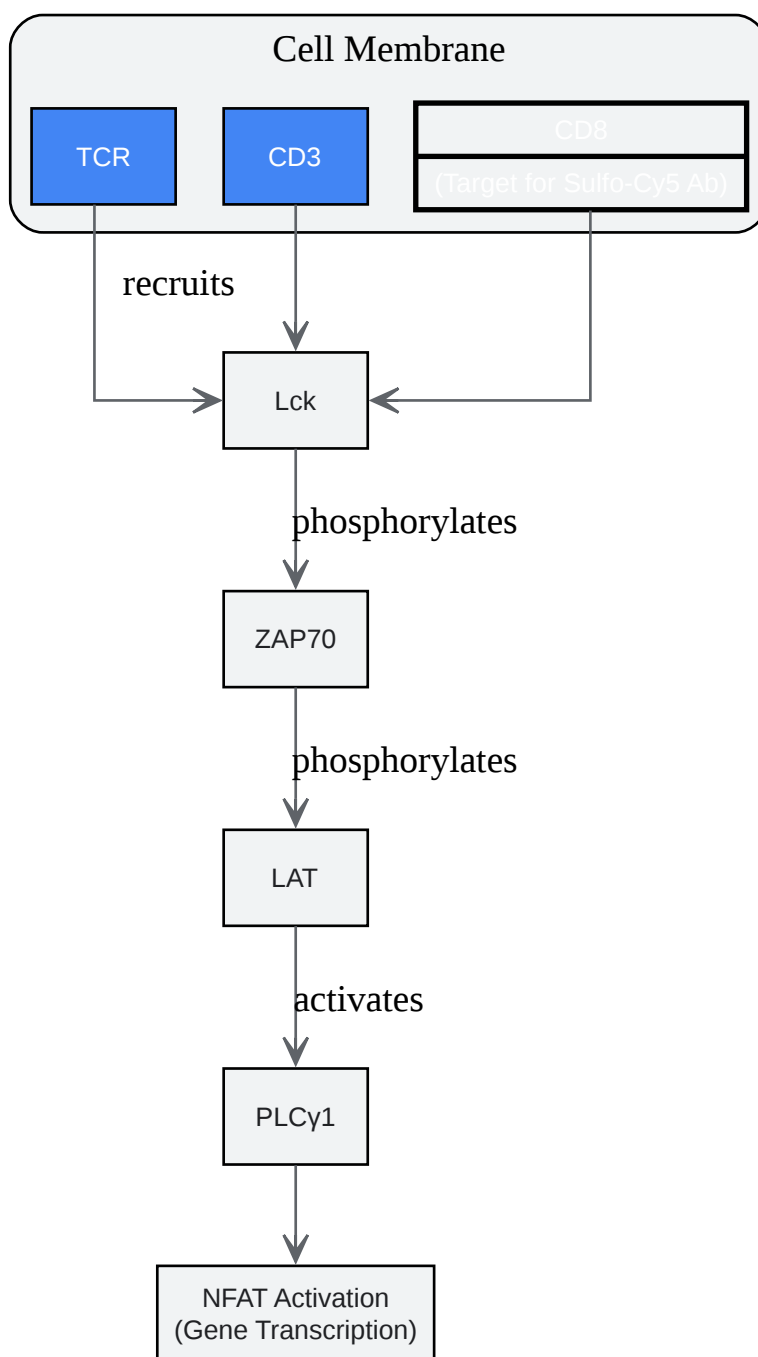
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Caption: Spectral spillover from PE into the Cy5 channel.

To perform compensation correctly, single-stained compensation controls must be prepared for each fluorophore used in the experiment, including Sulfo-Cy5.[17][18] These controls allow the software to calculate the amount of spillover and subtract it from the appropriate channels.[16]

Application Example: T-Cell Immunophenotyping

Sulfo-Cy5 conjugated antibodies are excellent tools for identifying and characterizing cell populations. For instance, a researcher could use a Sulfo-Cy5 conjugated anti-CD8 antibody to identify cytotoxic T-cells within a mixed lymphocyte population as part of a larger immunophenotyping panel. The activation state of these cells could be further investigated by staining for other markers in different fluorescent channels.



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Caption: Simplified T-cell activation signaling pathway.

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